molecular formula C22H15N4O4S- B10864372 5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10864372
M. Wt: 431.4 g/mol
InChI Key: ZEBKOVOZZYKHAH-UHFFFAOYSA-M
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Description

5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate is a complex organic compound that features a unique combination of benzodioxole, benzothiazole, and pyrazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1,3-benzodioxole and 1,3-benzothiazole derivatives. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes, receptors, or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific molecular targets.

Industry

In industry, this compound could be used in the development of advanced materials. Its unique chemical properties may make it suitable for applications in areas such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of structural motifs. The presence of both benzodioxole and benzothiazole rings, along with the pyrazolopyridine core, provides a distinct chemical framework that can lead to diverse reactivity and potential applications. This compound’s unique structure allows it to interact with a wide range of molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C22H15N4O4S-

Molecular Weight

431.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C22H16N4O4S/c1-12-20-15(24-26(21(20)28)22-23-14-4-2-3-5-18(14)31-22)9-19(27)25(12)10-13-6-7-16-17(8-13)30-11-29-16/h2-9,27H,10-11H2,1H3/p-1

InChI Key

ZEBKOVOZZYKHAH-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC6=C(C=C5)OCO6)[O-]

Origin of Product

United States

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